An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-ethoxypyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-chloro-4-ethoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights and methodologies for researchers working with this and structurally related molecules.
Molecular Identity and Structure
5-Bromo-2-chloro-4-ethoxypyrimidine is a substituted pyrimidine characterized by the presence of bromo, chloro, and ethoxy functional groups. These substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-2-chloro-4-ethoxypyrimidine | N/A |
| CAS Number | 1289005-72-6 | [1] |
| Molecular Formula | C₆H₆BrClN₂O | [1] |
| Molecular Weight | 237.48 g/mol | [1] |
| Canonical SMILES | CCOC1=NC(=NC=C1Br)Cl | N/A |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 5-Bromo-2-chloro-4-ethoxypyrimidine, the following properties are predicted based on the analysis of structurally similar compounds, such as 5-bromo-2-chloropyrimidine and various substituted pyrimidines. These values should be considered estimates and require experimental validation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | 70-85 °C | Based on the melting point of 5-bromo-2-chloropyrimidine (73-79 °C), the ethoxy group is expected to have a minor effect. |
| Boiling Point | > 200 °C (at 760 mmHg) | Pyrimidine derivatives with similar molecular weights tend to have high boiling points. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile).[2][3][4] | The presence of the ethoxy group may confer slight solubility in polar aprotic solvents. Insoluble in water. |
| Appearance | White to off-white or pale yellow crystalline solid or powder.[2][3] | Based on the appearance of similar pyrimidine compounds. |
Spectroscopic Profile: A Predictive Analysis
The structural elucidation of 5-Bromo-2-chloro-4-ethoxypyrimidine relies on a combination of spectroscopic techniques. While experimental spectra are not publicly available, we can predict the key features based on the analysis of analogous structures.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethoxy group should present as a triplet (CH₃) and a quartet (CH₂). A single singlet in the aromatic region would correspond to the proton at the C6 position of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms, as well as the electron-donating ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Experimental Protocols for Physicochemical Characterization
To facilitate the validation of the predicted properties, the following experimental workflows are recommended.
Workflow for Determining Physicochemical Properties
Caption: Experimental workflow for physicochemical characterization.
Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of purified 5-Bromo-2-chloro-4-ethoxypyrimidine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the solvent peak.[5]
-
Safety and Handling
Table 3: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[3][10] |
| H315 | Causes skin irritation.[7][8][10] |
| H319 | Causes serious eye irritation.[7][8][10] |
| H335 | May cause respiratory irritation.[7][9][10] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[7][8][10][11]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]
First Aid Measures
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][11]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][10][11]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10]
Synthesis and Reactivity
5-Bromo-2-chloro-4-ethoxypyrimidine is a synthetic building block. Its reactivity is dictated by the pyrimidine core and the attached functional groups. The chloro and bromo substituents are potential sites for nucleophilic substitution and cross-coupling reactions, respectively. This makes it a versatile intermediate for the synthesis of more complex molecules.
Logical Flow of a Typical Synthetic Application
Caption: Potential synthetic transformations of the title compound.
Conclusion
5-Bromo-2-chloro-4-ethoxypyrimidine is a valuable research chemical with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a robust framework of predicted properties and established methodologies for its characterization. Rigorous experimental validation of the data presented herein is strongly encouraged to ensure the success and reproducibility of future research endeavors.
References
- 1. chemwhat.com [chemwhat.com]
- 2. chembk.com [chembk.com]
- 3. sandoopharma.com [sandoopharma.com]
- 4. 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
